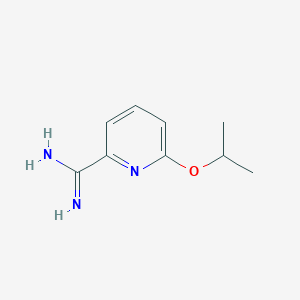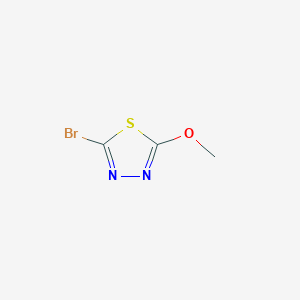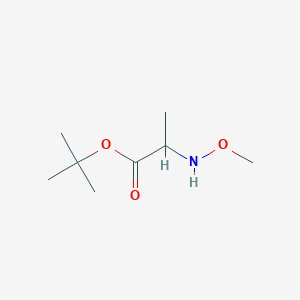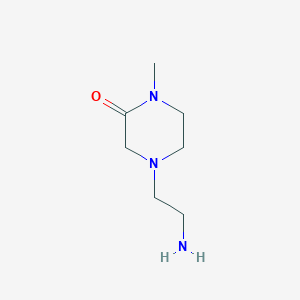![molecular formula C13H18N2O B1375284 1-[4-(1-Aminoethyl)phenyl]piperidin-2-one CAS No. 1477726-91-2](/img/structure/B1375284.png)
1-[4-(1-Aminoethyl)phenyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(1-Aminoethyl)phenyl]piperidin-2-one” is a compound with the molecular weight of 218.3 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “1-[4-(1-Aminoethyl)phenyl]piperidin-2-one”, is a significant area of research in the pharmaceutical industry . Various methods have been developed for the synthesis of substituted piperidines .Molecular Structure Analysis
The molecular structure of “1-[4-(1-Aminoethyl)phenyl]piperidin-2-one” can be represented by the InChI code:1S/C13H18N2O/c1-10(14)11-5-7-12(8-6-11)15-9-3-2-4-13(15)16/h5-8,10H,2-4,9,14H2,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving “1-[4-(1-Aminoethyl)phenyl]piperidin-2-one” are not mentioned in the search results, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Physical And Chemical Properties Analysis
“1-[4-(1-Aminoethyl)phenyl]piperidin-2-one” is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- 1-[4-(1-Aminoethyl)phenyl]piperidin-2-one has been used in the synthesis of various organic compounds. For instance, 1,2,5-Trimethylpiperid-4-one, a related compound, is used in the preparation of 1, 2, 5-trimethyl-4-aminopiperidine, showing the versatility of these compounds in chemical synthesis (Prostakov, Mikheeva, & Pkhal'gumani, 1967).
Biological Activities
- Piperidine derivatives, including those similar to 1-[4-(1-Aminoethyl)phenyl]piperidin-2-one, have been explored for their antibacterial activities. For instance, certain piperidine containing pyrimidine imines and thiazolidinones have shown promising results in this area (Merugu, Ramesh, & Sreenivasulu, 2010).
Potential in Cancer Research
- Piperidine derivatives have also been evaluated for their anti-cancer activities. One such study investigated a novel 1, 2, 4-triazole derivative containing a piperidin-1-ylmethyl group against Dalton’s Lymphoma Ascitic in mice, highlighting the potential of these compounds in oncology research (Arul & Smith, 2016).
Enzyme Inhibition Studies
- Piperidine-based compounds have been studied for their enzyme inhibitory properties. For example, a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were synthesized and screened against butyrylcholinesterase (BChE) enzyme, demonstrating their potential in enzyme inhibition and related pharmacological studies (Khalid et al., 2016).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-[4-(1-Aminoethyl)phenyl]piperidin-2-one”, is an important task of modern organic chemistry .
properties
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(14)11-5-7-12(8-6-11)15-9-3-2-4-13(15)16/h5-8,10H,2-4,9,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYJDJLOCHXDCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)










